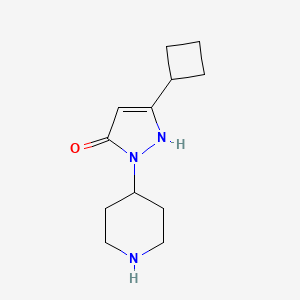

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

描述

属性

IUPAC Name |

5-cyclobutyl-2-piperidin-4-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c16-12-8-11(9-2-1-3-9)14-15(12)10-4-6-13-7-5-10/h8-10,13-14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCAQROYDAEHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=O)N(N2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the pyrazole ring system, often via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents.

- Introduction of the cyclobutyl substituent at the N1 position of the pyrazole ring.

- Functionalization at the 4-position of the piperidine ring, which is then attached to the pyrazole core.

- Final oxidation or reduction steps to yield the pyrazol-5-ol moiety.

Specific Synthetic Routes

Pyrazole Core Formation via Hydrazine Condensation

One common approach involves the reaction of cyclobutyl-substituted β-ketoesters or β-diketones with hydrazine derivatives to form the pyrazole ring. For example, cyclobutyl-substituted 1,3-diketones can be reacted with hydrazine hydrate or substituted hydrazines under reflux in acetic acid or ethanol to afford the pyrazole intermediate.

- Reaction conditions: Heating at 80–120 °C in acetic acid or ethanol under inert atmosphere.

- Yields: Typically moderate to high (60–85%) depending on substrate purity and reaction time.

Introduction of the Piperidin-4-yl Group

The piperidin-4-yl substituent can be introduced either by:

- Direct nucleophilic substitution on a suitable leaving group attached to the pyrazole ring, or

- Coupling reactions involving halogenated pyrazole intermediates and piperidine derivatives.

For example, a halogenated pyrazole (e.g., 4-chloro or 4-bromo substituted) can be reacted with piperidin-4-yl under basic conditions or catalyzed by palladium complexes in Buchwald–Hartwig amination to form the desired C–N bond.

- Catalysts: Pd-based catalysts with suitable ligands.

- Bases: Potassium carbonate or cesium carbonate.

- Solvents: DMF, toluene, or dioxane.

- Yields: Variable, often 50–80%.

Hydroxylation to Form Pyrazol-5-ol

The hydroxyl group at the 5-position of the pyrazole can be introduced by oxidation or tautomerization processes. One method involves:

- Reduction of pyrazol-5(4H)-one derivatives using sodium borohydride at low temperatures (0–5 °C), which converts the keto form to the hydroxy form.

Alternatively, direct synthesis of pyrazol-5-ol derivatives by Knoevenagel condensation followed by reduction has been reported.

Yields: Good to excellent (51–91%) depending on the substrate and reduction conditions.

Representative Preparation Example

A representative synthetic pathway based on literature synthesis of related pyrazol-5-ol derivatives is summarized below:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of cyclobutyl-substituted diketone with hydrazine hydrate | Acetic acid, reflux, 12 h | 70–85 | Formation of 1-cyclobutyl-1H-pyrazol-5-one intermediate |

| 2 | Halogenation at pyrazole 4-position | NBS or NCS, solvent (e.g., DMF), 0 °C to RT | 60–75 | Prepares for nucleophilic substitution |

| 3 | Nucleophilic substitution with piperidin-4-yl | Piperidine derivative, Pd catalyst, base, 80–100 °C | 55–80 | Forms 1-(piperidin-4-yl) substituted pyrazole |

| 4 | Reduction to pyrazol-5-ol | NaBH4, 0–5 °C, aqueous or alcoholic solvent | 80–90 | Converts pyrazol-5-one to pyrazol-5-ol |

Analytical Data and Research Findings

- The molecular formula of 3-(1-cyclobutyl-1H-pyrazol-5-yl)piperidine is C12H19N3 with a molecular weight of 205.30 g/mol.

- The pyrazol-5-ol tautomer is stabilized due to intramolecular hydrogen bonding, confirmed by NMR and IR spectroscopy.

- Reduction of pyrazol-5(4H)-one derivatives using sodium borohydride is a reliable method to obtain pyrazol-5-ol compounds with good yields and purity.

- Pd-catalyzed amination reactions facilitate efficient introduction of piperidin-4-yl substituents with good selectivity and yields.

- The synthetic routes are adaptable for scale-up and modification for related analogues.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine condensation with cyclobutyl diketones | Cyclobutyl diketone, hydrazine hydrate | Reflux in acetic acid or ethanol | 70–85% | Straightforward, high yield | Requires pure diketone |

| Halogenation for functionalization | NBS/NCS, DMF | 0 °C to RT | 60–75% | Enables further substitution | Possible side reactions |

| Pd-catalyzed amination | Piperidin-4-yl, Pd catalyst, base | 80–100 °C | 55–80% | High regioselectivity | Requires catalyst, inert atmosphere |

| Reduction to pyrazol-5-ol | NaBH4 | 0–5 °C | 80–90% | Mild conditions, high yield | Sensitive to moisture |

化学反应分析

Types of Reactions

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles or piperidines.

科学研究应用

3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

作用机制

The mechanism of action of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 3-cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol can be compared to analogs with variations in substituents, core scaffolds, or biological activities. Below is a detailed analysis:

Structural Analogues with Piperidin-4-yl Substitutions

Notes:

- Molecular weights marked with * are calculated based on structural formulas.

- The hydroxyl group in the target compound and CAS 2098136-59-3 may confer stronger hydrogen-bonding capacity compared to the amine in CAS 1389315-07-3.

- Cyclobutyl vs. phenyl/thiophene: Cyclobutyl’s smaller size and non-aromatic nature may reduce π-π stacking but improve metabolic stability .

Functional Analogues with Piperidine Moieties

- DMPI and CDFII (Indole Derivatives) :

- Structures: Piperidin-4-yl linked to indole cores with aryl substituents.

- Activity: Synergists of carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .

- Comparison: While the piperidine group is shared, the indole core in DMPI/CDFII differs from the pyrazole in the target compound, likely altering target specificity.

Bis-Pyrazole Derivatives

- 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s: Structures: Two pyrazole units connected via an aryl group. Activity: Antiproliferative effects against cancer cell lines; fungicidal and pesticidal applications . Comparison: The bis-pyrazole scaffold offers multivalent binding but may have higher molecular weight and reduced permeability compared to the monocyclic target compound.

生物活性

3-Cyclobutyl-1-(piperidin-4-yl)-1H-pyrazol-5-ol (CAS No. 2098089-87-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparison with related compounds.

Chemical Structure and Synthesis

The compound features a unique structure consisting of a cyclobutyl group, a piperidinyl moiety, and a hydroxyl-substituted pyrazole ring. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

- Introduction of the Cyclobutyl Group : A cycloaddition reaction is used, often involving cyclobutene and suitable catalysts.

- Attachment of the Piperidinyl Group : This is accomplished via nucleophilic substitution with piperidine reacting with an appropriate leaving group on the pyrazole ring.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, primarily in the following areas:

- Neurological Disorders : The compound has been explored as a potential pharmacophore for treating conditions such as anxiety and depression by modulating neurotransmitter systems .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against these pathogens remains to be fully characterized but shows promise based on structural similarities with other active compounds .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as receptors or enzymes involved in neurotransmission and cellular signaling pathways. This interaction may lead to modulation of enzyme activity or receptor signaling, contributing to its therapeutic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 3-Cyclobutyl-1-(piperidin-3-yl)-1H-pyrazol-5-amine | Piperidin at position 3 instead of 4 | Potential anti-inflammatory properties |

| 3-Cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol | Methyl substitution on piperidine | Enhanced binding affinity to certain receptors |

This table highlights how variations in structure can influence the biological activity and potential therapeutic applications of pyrazole derivatives.

Case Studies and Research Findings

Recent studies have documented the biological activity of pyrazole derivatives in various contexts:

- Antidepressant Effects : A study demonstrated that compounds similar to this compound exhibited significant antidepressant-like effects in rodent models, suggesting potential for treating mood disorders .

- Antimicrobial Evaluation : In vitro assays showed that certain derivatives displayed potent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating that modifications to the pyrazole structure can enhance efficacy against bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。